
3,5-Dichloro-4-methylbenzodifluoride
Overview
Description
3,5-Dichloro-4-methylbenzodifluoride, also known as Methylenechlorodifluoride (MCF), is an organic compound used in a variety of scientific applications. It is a colorless liquid with a sweet odor, and is one of the most widely used fluorinated compounds in the world. MCF has a wide range of uses, from industrial and laboratory applications to medical and pharmaceutical applications.
Scientific Research Applications
MCF is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, and in the synthesis of fluorinated compounds. MCF is also used as a solvent in organic synthesis, and as a reagent in the preparation of organic compounds.
Mechanism of Action
The mechanism of action of MCF is not fully understood. However, it is believed that MCF acts as a fluorine donor, donating electrons to other molecules in order to form covalent bonds. This allows MCF to be used as a reagent in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of MCF are not fully understood. However, it is known that MCF has a low toxicity and is not harmful to humans at normal exposure levels. It has also been shown to have anti-inflammatory and anti-bacterial properties, and has been used in the treatment of various skin conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MCF in laboratory experiments is its low toxicity and lack of known side effects. This makes it a safe and effective reagent for use in organic synthesis. However, MCF is also a volatile compound, and must be handled carefully to avoid exposure to high concentrations of the compound.
Future Directions
As MCF is a relatively new compound, there are a number of potential future directions for its use. These include the development of new synthesis methods, the development of new applications for MCF, and further research into the biochemical and physiological effects of the compound. Additionally, further research into the safety and toxicity of MCF may be necessary in order to ensure its safe use in laboratory experiments.
properties
IUPAC Name |
1,3-dichloro-5-(difluoromethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTGTNWYNDEGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



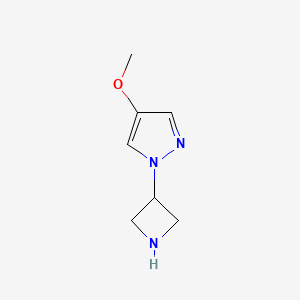

![(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine](/img/structure/B1408980.png)
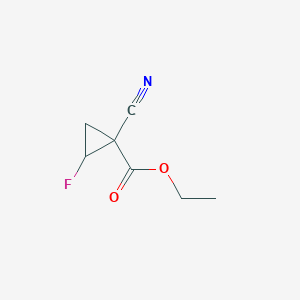
![N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B1408984.png)
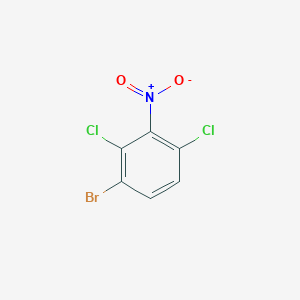

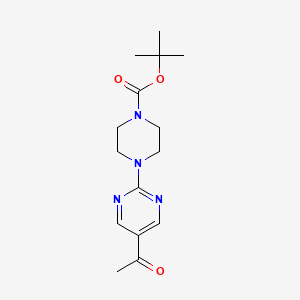
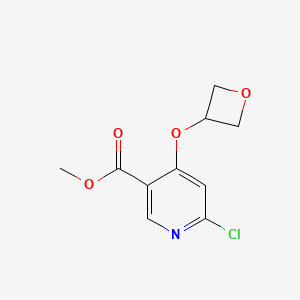

![4-Methyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408996.png)
![3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid](/img/structure/B1408998.png)
![endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid](/img/structure/B1408999.png)
